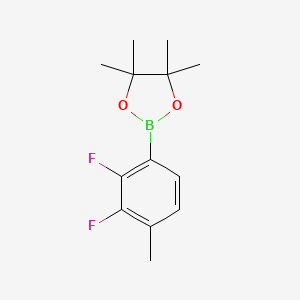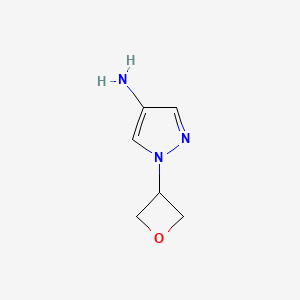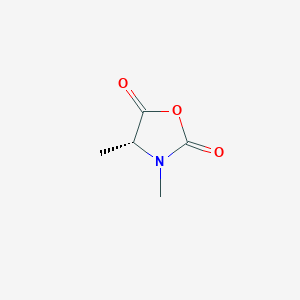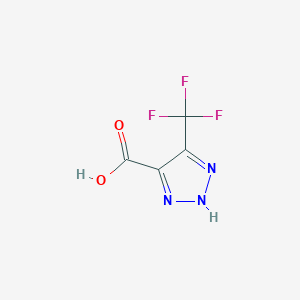
3,3-Difluoro-2,2-dimethyl-1-indanone
Vue d'ensemble
Description
3,3-Difluoro-2,2-dimethyl-1-indanone, also known as 3,3-Difluoro-2,2-dimethylindanone, is a versatile organic compound with a wide range of applications in the fields of synthetic chemistry, medicinal chemistry, and materials science. It is a colorless, volatile liquid with a pungent odor and a boiling point of 122-123 °C. It is a useful reagent for the synthesis of other organic compounds, and it has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs.
Applications De Recherche Scientifique
Photochemical Reactions
The photochemical reactions of related compounds like 3,3-dimethyl-1,2-indanedione (DMID) with xanthene demonstrate potential applications in photochemistry. A study by Maruyama, Osuka, and Naruta (1978) explored this interaction, producing various products like 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone through hydrogen abstraction processes (Maruyama, Osuka, & Naruta, 1978).
Synthesis of Pharmaceutical Compounds
Indanones, including derivatives like 3,3-Difluoro-2,2-dimethyl-1-indanone, serve as crucial intermediates in synthesizing pharmaceuticals. Prakash et al. (2010) described the efficient synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, vital for creating effective therapeutics (Prakash et al., 2010).
Development of Fluorinated Compounds
In a study by Zhang et al. (2014), a synthetic route for gem-difluorinated compounds starting from indanone was developed, showcasing the versatility of indanone derivatives in organic synthesis (Zhang, Li, Lin, & Huang, 2014).
Synthesis of Sesquiterpenes
Bhattacharyya and Mukherjee (1981) focused on synthesizing sesquiterpenes, requiring intermediates like 3,3-dimethyl-5-methoxy-1-indanone, highlighting another application of indanone derivatives in complex organic synthesis (Bhattacharyya & Mukherjee, 1981).
Corrosion Inhibition Studies
Indanone derivatives have been investigated for their role in corrosion inhibition. Saady et al. (2018) studied the anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid, showing their potential in industrial applications (Saady et al., 2018).
Propriétés
IUPAC Name |
3,3-difluoro-2,2-dimethylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFRJPPMTNOXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)




![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

